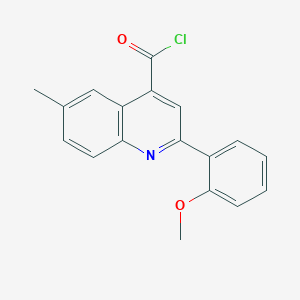

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-7-8-15-13(9-11)14(18(19)21)10-16(20-15)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTZSBIOOAANKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198080 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-73-5 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a specialized quinoline derivative. As this compound is a reactive intermediate rather than a widely cataloged substance, this document synthesizes predictive data based on its constituent functional groups and its immediate precursor, 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, handling, reactivity, and analytical characterization. The guide includes detailed experimental protocols and theoretical frameworks to empower researchers in their work with this and structurally related molecules.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The quinoline scaffold is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to applications as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[2] The specific substitution pattern on the quinoline ring profoundly influences its physicochemical properties and biological activity. The title compound, this compound, combines several key structural features: a quinoline core, a 2-aryl substituent known to modulate activity, a methyl group at the 6-position, and a highly reactive carbonyl chloride at the 4-position. This carbonyl chloride functional group makes it a valuable intermediate for synthesizing a wide range of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.[3]

Molecular Identity and Predicted Physical Properties

Direct experimental data for this specific carbonyl chloride is not extensively published. Therefore, the properties are predicted based on its molecular structure and data from its carboxylic acid precursor.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | 1160253-73-5 | [4] |

| Molecular Formula | C₁₈H₁₄ClNO₂ | [4] |

| Molecular Weight | 311.76 g/mol | [4] |

| Appearance | Predicted to be a solid, likely crystalline, ranging from off-white to yellow. | Analogy with related quinoline carboxylic acids and acyl chlorides. |

| Melting Point | Not determined. Likely higher than its carboxylic acid precursor due to increased molecular weight, but this can be influenced by crystalline packing. | Prediction |

| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | Acyl chlorides are thermally sensitive. |

| Solubility | Predicted to be soluble in anhydrous aprotic organic solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Dioxane. Insoluble in water. | General solubility of acyl chlorides. |

| Stability | Highly reactive and moisture-sensitive. Must be stored under inert, anhydrous conditions. | Inherent reactivity of the acyl chloride functional group. |

Synthesis and Chemical Reactivity

Synthetic Pathway

The primary route to this compound involves a two-step process.

Step 1: Synthesis of the Carboxylic Acid Precursor

The precursor, 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid, is typically synthesized via the Pfitzinger reaction .[2][5] This reaction involves the condensation of an isatin derivative (5-methylisatin in this case) with a carbonyl compound containing an α-methylene group (2-methoxyacetophenone) in the presence of a strong base.[6]

Step 2: Conversion to the Carbonyl Chloride

The carboxylic acid is then converted to the highly reactive carbonyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Chemical Reactivity

The reactivity of the title compound is dominated by two key features: the electrophilic carbonyl chloride and the quinoline ring system.

-

Acyl Chloride Reactivity : The carbonyl chloride group is a potent electrophile, highly susceptible to nucleophilic acyl substitution. It will react readily with a wide range of nucleophiles, including water, alcohols, amines, and thiols, to form the corresponding carboxylic acids, esters, amides, and thioesters. These reactions are typically rapid and often exothermic. Due to its high reactivity with water, the compound is corrosive and will hydrolyze upon exposure to moisture or humid air, releasing hydrochloric acid.

-

Quinoline Ring Reactivity : The quinoline ring itself can undergo various reactions. The nitrogen atom makes the pyridine ring electron-deficient, rendering positions 2 and 4 susceptible to nucleophilic attack.[7] Conversely, the benzene ring is more susceptible to electrophilic substitution, which typically occurs at positions 5 and 8.[8] However, under the conditions used for acyl chloride reactions, the quinoline ring is generally stable.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound must be handled with stringent safety precautions.

-

Personal Protective Equipment (PPE) : Always use in a chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling : Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[10] Use dry glassware and anhydrous solvents. Avoid inhalation of dust or vapors, as they are corrosive to the respiratory tract.[11] Avoid contact with skin and eyes, as it can cause severe burns.[12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[10] Storage under an inert atmosphere is highly recommended.

Spectroscopic Characterization

Unambiguous structural confirmation of this molecule requires a combination of spectroscopic techniques.[1] The following sections predict the key spectral features based on its structure and data from analogous compounds.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carbonyl chloride stretch.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity / Comments |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Very Strong, Sharp. The electron-withdrawing nature of the chlorine atom increases the C=O bond order, shifting the absorption to a higher frequency compared to ketones or carboxylic acids.[15][16][17] |

| C=C / C=N Stretch (Aromatic) | 1500 - 1620 | Medium to Strong |

| C-O Stretch (Methoxy Ether) | 1230 - 1270 (asymmetric) & 1010 - 1050 (symmetric) | Strong |

| C-H Stretch (Aromatic & Methyl) | 3000 - 3100 (Aromatic), 2850 - 3000 (Aliphatic) | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for detailed structural elucidation.[18][19]

¹H NMR: The proton NMR spectrum will provide information on the substitution pattern. Chemical shifts (δ) are predicted relative to TMS in a solvent like CDCl₃.

-

Aromatic Protons (quinoline & phenyl rings): δ 7.0 - 8.5 ppm. A complex series of multiplets, doublets, and singlets. The specific coupling patterns would confirm the substitution. Protons adjacent to the quinoline nitrogen (e.g., H-3 and H-8) are typically deshielded.[20]

-

Methoxy Protons (-OCH₃): δ ~3.9 ppm. A sharp singlet integrating to 3 protons.

-

Methyl Protons (-CH₃): δ ~2.5 ppm. A sharp singlet integrating to 3 protons.

¹³C NMR: The carbon NMR will show the total number of unique carbon atoms.

-

Carbonyl Carbon (C=O): δ 165 - 175 ppm. This region is characteristic of acyl halide carbonyls.[21]

-

Aromatic Carbons: δ 110 - 160 ppm. This region will contain numerous signals for the carbons of the quinoline and phenyl rings.

-

Methoxy Carbon (-OCH₃): δ ~56 ppm.

-

Methyl Carbon (-CH₃): δ ~21 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A distinct peak at m/z 311, with a characteristic M+2 isotope peak at m/z 313 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of Cl radical: [M - Cl]⁺ at m/z 276. This acylium ion is often a prominent fragment.

-

Loss of CO: From the acylium ion, loss of carbon monoxide to give a fragment at m/z 248.

-

Loss of COCl radical: [M - COCl]⁺ at m/z 248.

-

Quinoline Ring Fragmentation: Further fragmentation can involve the loss of HCN from the quinoline ring.[22][23][24]

-

Experimental Protocols

Protocol: Synthesis of this compound from its Carboxylic Acid

WARNING: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a chemical fume hood with appropriate PPE. All glassware must be oven- or flame-dried before use.

Materials:

-

2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 - 5.0 eq) or Oxalyl chloride (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Rotary evaporator

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid.

-

Add anhydrous solvent (e.g., Toluene) to suspend the acid.

-

Slowly add thionyl chloride to the suspension at room temperature. (Alternatively, if using oxalyl chloride, add the oxalyl chloride followed by one drop of DMF).

-

Gently heat the reaction mixture to reflux (typically 50-70°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A vacuum trap containing a base solution (e.g., NaOH) is necessary to neutralize the toxic and corrosive vapors.

-

The crude product, a solid residue, is obtained. It can be used directly for the next step or purified by recrystallization from a dry, non-protic solvent if necessary. The product must be stored under strictly anhydrous conditions.

Protocol: General Procedure for Amide Synthesis

Procedure:

-

Dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve the crude this compound (1.1 eq) in anhydrous DCM.

-

Slowly add the carbonyl chloride solution dropwise to the stirred amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can then be purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable, reactive intermediate for chemical synthesis, particularly in the field of drug discovery. While direct physical data is scarce, a robust understanding of its properties and reactivity can be derived from the well-established chemistry of its constituent functional groups. Its synthesis from the corresponding carboxylic acid is straightforward, but its handling requires rigorous adherence to safety protocols due to its moisture sensitivity and corrosivity. The predictive spectroscopic data and detailed protocols provided in this guide offer a solid foundation for researchers to safely and effectively utilize this compound in the synthesis of novel quinoline derivatives for scientific exploration.

References

- Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Benchchem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Pfitzinger Quinoline Synthesis. (n.d.). SlidePlayer.

- Wikipedia. (n.d.). Pfitzinger reaction.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.

- Benchchem. (2025).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- Seaton, P. J., & Williamson, R. T. (n.d.).

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.

- Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Doebner-Miller reaction and applic

- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

- Application of pfitzinger reaction in. (n.d.). JOCPR.

- Doebner-von Miller Synthesis. (n.d.). SlidePlayer.

- Clugston, D. M., & MacLean, D. B. (2025). Mass Spectra of oxygenated quinolines.

- MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing.

- Structural analysis of C 8 H 6 ˙ + fragment ion from quinoline using ion-mobility spectrometry. (2024). RSC Publishing.

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed.

- Benchchem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 2-Arylquinazolines.

- byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.

- Acyl chloride. (2025). Sciencemadness Wiki.

- Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)

- Infrared Spectroscopy. (n.d.). LibreTexts.

- ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org.

- SAFETY DATA SHEET - Acetyl chloride. (2010). Fisher Scientific.

- Acetyl chloride - SAFETY D

- IR signals for carbonyl compounds. (n.d.). Khan Academy.

- Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG.

- Spectroscopy of Carboxylic Acid Deriv

- How to identify an Acyl Chloride in an IR spectra? (2024). Reddit.

- The Infrared Spectrum, Vibrational Assignment and Spectroscopic Entropy of Carbonyl Chloride. (n.d.). Journal of the American Chemical Society.

- 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (n.d.). NIH.

- Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2024). MDPI.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.

- 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid. (n.d.). ChemicalBook.

- Reactivity Quinoline. (n.d.). Scribd.

- This compound. (2022). ChemicalBook.

- Reactivity of Quinoline. (2020). YouTube.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2- yl)quinoline. (2024).

- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.

- Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. (n.d.). PubMed.

- 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. (2022). ChemicalBook.

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- This compound CAS. (n.d.). ChemicalBook.

- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.).

- 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid. (n.d.). BLDpharm.

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

- 2-HYDROXY-6-METHOXY-QUINOLINE-4-CARBOXYLIC ACID. (2023). ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1160253-73-5 [chemicalbook.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 12. chemos.de [chemos.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sci-Hub. Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)-thione derivatives / Journal of Molecular Structure, 2004 [sci-hub.st]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. Khan Academy [khanacademy.org]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tsijournals.com [tsijournals.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS number

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Executive Summary: This technical guide provides a comprehensive overview of this compound (CAS No. 1160253-73-5), a key intermediate in the fields of medicinal chemistry and drug development. The document details its physicochemical properties, offers a complete retrosynthetic analysis, and presents validated, step-by-step protocols for its synthesis from readily available precursors. The synthesis leverages the Pfitzinger quinoline synthesis followed by conversion to the highly reactive acyl chloride. Mechanistic insights, the rationale behind experimental choices, and the compound's application in creating diverse molecular libraries for drug discovery programs are thoroughly discussed. This guide is intended for researchers, chemists, and professionals in pharmaceutical development seeking to utilize this versatile chemical scaffold.

Introduction

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, aromatic framework allows for specific spatial orientation of substituents, enabling precise interactions with biological targets such as enzymes and receptors.[1] This "privileged structure" is found in a vast array of pharmacologically active agents with applications spanning antimalarial (e.g., Chloroquine), anticancer, antibacterial, anti-inflammatory, and antiviral therapies.[2][3][4] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[3]

Profile of this compound

This compound is a highly reactive derivative of its corresponding carboxylic acid. Its significance lies in the acyl chloride functional group, which serves as a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity makes it an invaluable building block for synthesizing libraries of quinoline-4-carboxamides and esters, which are frequently explored in drug discovery programs to establish structure-activity relationships (SAR).[5] The substituents on the quinoline core—a 2-methoxyphenyl group at position 2 and a methyl group at position 6—are strategically placed to influence the molecule's conformation, lipophilicity, and metabolic stability, providing a sophisticated starting point for targeted drug design.

Physicochemical Properties and Characterization

The precise physicochemical and spectroscopic data for this compound are essential for its identification, purification, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 1160253-73-5 | [6] |

| Molecular Formula | C₁₈H₁₄ClNO₂ | [7] |

| Molecular Weight | 311.76 g/mol | [7] |

| Appearance | Expected to be a solid (likely yellow to brown) | Inferred |

| Precursor CAS No. | 667435-77-0 (Carboxylic Acid) | [8][9] |

Spectroscopic Characterization (Expected):

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline and methoxyphenyl rings, a singlet for the C6-methyl group (~2.5 ppm), and a singlet for the methoxy group (~3.6-3.9 ppm).[10][11]

-

¹³C NMR: Key signals would include the carbonyl carbon of the acyl chloride (expected >165 ppm), carbons of the aromatic rings, and the methyl and methoxy carbons.[12][13]

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1750-1815 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would confirm the molecular weight of 311.76.

Synthesis and Mechanism

The synthesis of this compound is a two-step process beginning with the construction of the quinoline core, followed by the activation of the carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into manageable steps, identifying key bond disconnections and precursor molecules. The primary disconnection is at the acyl chloride, leading back to the more stable carboxylic acid. The quinoline-4-carboxylic acid core is then disconnected via the Pfitzinger reaction pathway.

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

This precursor is synthesized via the Pfitzinger reaction, a robust and classical method for preparing quinoline-4-carboxylic acids.[3][14] The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[15][16]

Mechanism: The reaction proceeds through several key stages:

-

Base-Catalyzed Ring Opening: The base (e.g., KOH) hydrolyzes the amide bond within 5-methylisatin to form the potassium salt of a keto-acid.[14]

-

Condensation: This intermediate reacts with the ketone (1-(2-methoxyphenyl)ethanone) to form an imine.[14]

-

Tautomerization & Cyclization: The imine tautomerizes to a more stable enamine, which then undergoes an intramolecular cyclization.

-

Dehydration: The cyclized intermediate readily dehydrates to form the aromatic quinoline ring system, yielding the final product upon acidification.[3][14]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylisatin (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.

-

Stir the mixture until the isatin is fully dissolved and the ring has opened.

-

Add 1-(2-methoxyphenyl)ethanone (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether to remove any unreacted ketone.

-

Cool the aqueous layer in an ice bath and acidify with glacial acetic acid or dilute HCl until a precipitate forms (typically pH 5-6).[17]

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the purified product.[3]

Step 2: Conversion to this compound

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent, most commonly thionyl chloride (SOCl₂).[18][19] This method is highly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[18][20]

Mechanism:

-

The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is expelled, and subsequent rearrangement forms a highly reactive chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The tetrahedral intermediate collapses, leading to the formation of the acyl chloride and the release of SO₂ and HCl as gaseous byproducts.[20]

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂) (e.g., 5-10 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used with a smaller excess of SOCl₂.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but often accelerates the reaction).

-

Equip the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

-

Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours, or until the evolution of gas ceases and the solid has completely dissolved.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (using a vacuum pump compatible with corrosive vapors).

-

The resulting crude solid or oil is this compound, which is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.

Overall Synthesis Workflow

Caption: Two-step synthesis workflow for the target compound.

Applications in Drug Development and Chemical Synthesis

Role as a Key Synthetic Intermediate

The primary utility of this compound is its role as a reactive intermediate. The acyl chloride group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This allows for the straightforward synthesis of diverse libraries of compounds, which is a cornerstone of modern drug discovery for exploring structure-activity relationships.[5]

Common transformations include:

-

Amide Formation: Reaction with primary or secondary amines yields quinoline-4-carboxamides. This is one of the most common applications, as the amide bond is a stable and prevalent feature in many drug molecules.

-

Ester Formation: Reaction with alcohols or phenols produces the corresponding esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst can form new carbon-carbon bonds, leading to ketone derivatives.

Potential Pharmacological Significance

Derivatives synthesized from this quinoline scaffold are of significant interest for their potential biological activities. The quinoline core is known to be associated with:

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines.[17][21]

-

Antimalarial Activity: The quinoline scaffold is central to many antimalarial drugs.[5]

-

Anti-inflammatory and Analgesic Effects: Certain quinoline structures have shown promise in modulating inflammatory pathways.[2]

-

Antibacterial and Antifungal Properties: The heterocyclic system can interfere with microbial processes.[2][4]

The specific substituents (6-methyl and 2-methoxyphenyl) provide a unique steric and electronic profile that can be exploited to achieve selectivity and potency for specific biological targets.

Logical Pathway for Derivative Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1160253-73-5 [chemicalbook.com]

- 7. 1160264-63-0 2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride AKSci 6951DG [aksci.com]

- 8. 667435-77-0|2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 15. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel chemical entity, 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS No. 1160253-73-5).[1] Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We detail a plausible synthetic origin via a Pfitzinger condensation followed by chlorination, and subsequently integrate data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D-NMR) to build an unassailable structural proof. Each analytical step is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references, ensuring both scientific integrity and practical utility.

Introduction: The Imperative for Unambiguous Characterization

In the fields of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials.[2][3] The precise functionalization of this core dictates its biological activity and physical properties. Therefore, the unambiguous structural confirmation of any new quinoline derivative is not merely a procedural step but a foundational requirement for further research and development.

This guide focuses on this compound, a reactive intermediate poised for further synthetic elaboration. The presence of multiple substituents and a highly reactive acyl chloride group necessitates a multi-faceted analytical approach. Our objective is to present a logical and efficient workflow that combines several spectroscopic techniques to solve the molecular puzzle, confirming elemental composition, functional group identity, and the precise connectivity of every atom in the structure.

Contextual Framework: A Plausible Synthetic Origin

Understanding a molecule's synthetic history provides crucial preliminary evidence for its structure. We propose a robust two-step synthesis for the title compound, which informs our analytical strategy.

Step 1: Pfitzinger Synthesis of the Carboxylic Acid Precursor The core quinoline structure is efficiently assembled using the Pfitzinger reaction, a classic method for producing quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group.[4][5][6] In this case, 5-methylisatin is reacted with 2'-methoxyacetophenone in the presence of a strong base (e.g., potassium hydroxide). The base facilitates the ring-opening of the isatin, followed by condensation and cyclodehydration to yield the stable precursor, 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid.[7][8]

Step 2: Conversion to the Acyl Chloride The terminal carboxylic acid is then converted to the more reactive acyl chloride. This is a standard and high-yielding transformation accomplished by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] The mechanism involves the conversion of the hydroxyl group into a superior leaving group, which is subsequently displaced by a chloride ion in a nucleophilic acyl substitution reaction.[12][13]

This synthetic pathway strongly suggests the presence of a 6-methylquinoline core, a 2-(2-methoxyphenyl) substituent, and a carbonyl chloride group at the 4-position.

Integrated Spectroscopic Elucidation Strategy

The core of structure elucidation lies in the synergistic use of multiple analytical techniques.[14][15][16] No single method provides all the answers, but together they offer a complete and cross-validated picture of the molecular structure. Our strategy follows a logical progression from broad characteristics to fine structural details.

Mass Spectrometry (MS): Molecular Formula and Isotopic Signature

Objective: To determine the exact molecular weight and deduce the molecular formula.

High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. For this compound, the molecular formula is C₁₈H₁₄ClNO₂.

Expected Observations:

-

Molecular Ion (M⁺): The calculated monoisotopic mass is 311.0713 g/mol . HRMS should provide a measured mass within a few parts per million (ppm) of this value.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for the molecular ion:

-

An M⁺ peak corresponding to the molecule containing ³⁵Cl.

-

An M+2 peak, approximately one-third the intensity of the M⁺ peak, corresponding to the molecule containing ³⁷Cl. This characteristic 3:1 ratio is a powerful confirmation of the presence of a single chlorine atom.

-

-

Fragmentation: In electron ionization (EI) mass spectrometry, predictable fragmentation can occur. Key expected fragments for this structure include the loss of the carbonyl chloride group or the chlorine radical.[17][18]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₈H₁₄ClNO₂ | Derived from proposed synthesis. |

| Monoisotopic Mass | 311.0713 u | For C₁₈H₁₄³⁵ClNO₂. |

| M+2 Peak Mass | 313.0684 u | For C₁₈H₁₄³⁷ClNO₂. |

| M⁺ / M+2 Ratio | ~3:1 | Characteristic isotopic abundance of chlorine. |

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule, providing direct evidence for the carbonyl chloride.

IR spectroscopy measures the vibrational frequencies of bonds, which are characteristic of specific functional groups.[16]

Expected Observations:

-

Acyl Chloride (C=O) Stretch: This is the most diagnostic peak. The strong electron-withdrawing inductive effect of the chlorine atom strengthens and shortens the C=O bond, causing it to absorb at a significantly higher frequency than other carbonyls. A very strong, sharp absorption is expected in the 1770-1815 cm⁻¹ region. Its presence is primary evidence for the success of the chlorination step.

-

Aromatic C=C Stretches: Multiple sharp peaks of variable intensity are expected between 1450-1620 cm⁻¹ , characteristic of the quinoline and phenyl aromatic rings.[19][20]

-

Aromatic C-H Stretch: A signal of medium intensity is expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹ ).

-

Aliphatic C-H Stretch: Signals corresponding to the methyl (CH₃) and methoxy (OCH₃) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption in the 1230-1270 cm⁻¹ (asymmetric) and 1010-1050 cm⁻¹ (symmetric) regions.[21]

-

C-Cl Stretch: A moderate absorption in the fingerprint region, typically 600-800 cm⁻¹ , can be attributed to the C-Cl bond of the acyl chloride.

The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the complete conversion of the carboxylic acid precursor.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3010 - 3100 | Medium | Confirms aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Confirms -CH₃ and -OCH₃ groups. |

| Acyl Chloride C=O Stretch | 1770 - 1815 | Very Strong, Sharp | Definitive proof of the target functional group. |

| Aromatic C=C Stretch | 1450 - 1620 | Variable, Sharp | Confirms aromatic rings. |

| Aryl C-O Stretch | 1230 - 1270 | Strong | Confirms methoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[14][22] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular skeleton.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz):

-

Quinoline Ring Protons (3H):

-

H5 (doublet, ~8.1 ppm): Located ortho to the electron-donating methyl group and part of the benzene portion of the quinoline. It will be a doublet coupled to H7.

-

H7 (doublet of doublets, ~7.6 ppm): Coupled to H5 and H8.

-

H8 (doublet, ~7.9 ppm): Deshielded due to its proximity to the quinoline nitrogen.

-

H3 (singlet, ~7.5 ppm): This proton is on the pyridine ring of the quinoline. It is a singlet as it has no adjacent protons.

-

-

2-Methoxyphenyl Ring Protons (4H):

-

This ring will exhibit a complex multiplet pattern between ~7.0 and 7.6 ppm . The exact shifts and couplings depend on the rotational orientation, but distinct signals for H3', H4', H5', and H6' are expected. H6' will likely be the most downfield due to its proximity to the quinoline ring.

-

-

Methoxy Group Protons (3H):

-

-OCH₃ (singlet, ~3.9 ppm): A sharp singlet with an integration of 3H, characteristic of a methoxy group attached to an aromatic ring.

-

-

Methyl Group Protons (3H):

-

6-CH₃ (singlet, ~2.5 ppm): A sharp singlet with an integration of 3H, in the typical region for an aryl methyl group.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz):

-

Carbonyl Carbon (C=O):

-

A single, low-intensity signal (quaternary carbon) is expected in the 165-175 ppm range, characteristic of an acyl chloride.[23]

-

-

Aromatic Carbons (15C):

-

A complex set of signals between 110-160 ppm .

-

Quaternary Carbons (C2, C4, C6, C8a, C4a, C1', C2'): These will appear as lower-intensity signals. C2 will be significantly downfield (~155-160 ppm) due to its attachment to nitrogen and the aromatic ring. C4 will also be downfield.

-

Protonated Carbons (CH): The remaining aromatic carbons will show stronger signals, which can be definitively assigned using an HSQC experiment.

-

-

Aliphatic Carbons (2C):

-

-OCH₃ (~56 ppm): A characteristic signal for a methoxy carbon.

-

6-CH₃ (~22 ppm): A signal in the typical range for an aryl methyl carbon.

-

2D NMR Experiments: Unambiguous Assignment

To eliminate any ambiguity, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It would clearly show the coupling between H5-H7-H8 on the quinoline ring and the four coupled protons on the methoxyphenyl ring, confirming their respective spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of all protonated carbons in the ¹³C spectrum by linking them to their already assigned protons from the ¹H spectrum.

Data Synthesis and Final Structure Confirmation

The final step is to integrate all spectroscopic data to build an undeniable case for the proposed structure.

-

HRMS confirms the molecular formula C₁₈H₁₄ClNO₂ and the presence of one chlorine atom via the M⁺/M+2 isotopic pattern.

-

IR Spectroscopy provides definitive evidence for the key acyl chloride functional group (C=O stretch at ~1790 cm⁻¹) and confirms the presence of aromatic rings and ether linkages, while showing the absence of the precursor's -OH group.

-

¹³C NMR confirms the presence of 18 unique carbon atoms, including the downfield acyl chloride carbonyl, two aliphatic carbons (methyl and methoxy), and the remaining aromatic carbons.

-

¹H NMR shows the correct number of protons (14) distributed across the expected regions: three quinoline protons, four methoxyphenyl protons, and two sharp singlets for the methyl and methoxy groups.

-

2D NMR (COSY and HSQC) cross-validates the assignments, confirming the proton-proton and proton-carbon connectivity throughout the entire molecule, locking the substituents into their correct positions (methyl at C6, methoxyphenyl at C2, and carbonyl chloride at C4).

Every piece of data is consistent with the structure of this compound and contradicts any other plausible isomers. This systematic, multi-technique approach ensures the highest level of confidence in the structural assignment.

Conclusion

The structure of this compound has been rigorously and unambiguously elucidated through a logical, integrated analytical workflow. By contextualizing the analysis with a plausible synthetic route and synergistically applying mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we have confirmed the elemental composition, identified all key functional groups, and mapped the complete atomic connectivity of the molecule. This guide serves as a robust template for the characterization of complex synthetic intermediates, emphasizing the principle that overlapping, self-validating data from multiple techniques is the cornerstone of modern structure elucidation.

References

-

Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]

-

JoVE. (2025). Carboxylic Acids to Acid Chlorides. [Link]

-

ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.

-

Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Wikipedia contributors. (2023). Pfitzinger reaction. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

JOCPR. (n.d.). Application of pfitzinger reaction in. [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. [Link]

-

YouTube. (2021). Carboxylic Acid to Acyl Chloride Mechanism. [Link]

-

YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. [Link]

-

Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids. [Link]

-

Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. [Link]

-

PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Quinolines from 2-aminoaryl ketones. [Link]

-

ResearchGate. (n.d.). ¹³C NMR of 2-(4-methoxyphenyl)quinoline-4-carboxamide (4c) (DMSOd6, 100 MHz). [Link]

-

SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

Sources

- 1. This compound | 1160253-73-5 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jocpr.com [jocpr.com]

- 9. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 16. fiveable.me [fiveable.me]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. myneni.princeton.edu [myneni.princeton.edu]

An In-depth Technical Guide on the Reactivity of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reactivity of 2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a key intermediate in the development of novel therapeutics. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 4-position via its carbonyl chloride derivative opens up a vast chemical space for the synthesis of amides, esters, and thioesters with potential biological activity.[1][2] This document will detail the synthetic route to the parent carboxylic acid and its subsequent conversion to the highly reactive acyl chloride. A thorough discussion on the predicted reactivity of this intermediate with various nucleophiles, grounded in fundamental principles of organic chemistry, will be presented. Detailed, field-proven experimental protocols for these transformations are provided to enable researchers to readily apply this chemistry in their own drug discovery efforts.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The 2,4,6-trisubstituted quinoline scaffold, in particular, offers a three-dimensional arrangement of functionalities that can be optimized for potent and selective interactions with biological targets. The subject of this guide, this compound, serves as a pivotal building block for creating libraries of compounds with diverse functionalities at the 4-position.

Synthesis of the Precursor: 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

The journey to our target acyl chloride begins with the synthesis of its carboxylic acid precursor. Several classical methods exist for the synthesis of quinoline-4-carboxylic acids, including the Pfitzinger, Doebner, and Friedländer reactions.[3][4] For the synthesis of 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid, the Pfitzinger reaction offers a robust and convergent approach.[3][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][5]

The Pfitzinger Reaction: A Strategic Choice

The selection of the Pfitzinger reaction is based on the ready availability of the starting materials: 5-methylisatin and 1-(2-methoxyphenyl)ethan-1-one. The reaction proceeds via the base-catalyzed opening of the isatin ring, followed by condensation with the enolate of the ketone and subsequent cyclization to furnish the desired quinoline-4-carboxylic acid.[3]

Caption: Synthetic scheme for the Pfitzinger reaction.

Experimental Protocol: Synthesis of the Carboxylic Acid

Materials:

-

5-Methylisatin

-

1-(2-methoxyphenyl)ethan-1-one

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in absolute ethanol with gentle heating.

-

To the ethanolic KOH solution, add 5-methylisatin and 1-(2-methoxyphenyl)ethan-1-one.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid.

-

Dry the purified product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Preparation of this compound

With the carboxylic acid in hand, the next critical step is its conversion to the highly reactive acyl chloride. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and effective.[6][7][8]

Choice of Chlorinating Agent: Thionyl Chloride vs. Oxalyl Chloride

-

Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies workup as they can be easily removed.[7][8][9] The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent.[8]

-

Oxalyl Chloride ((COCl)₂): A milder and more selective reagent that often provides cleaner reactions and higher yields, especially for sensitive substrates.[6] It is typically used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).[6][8] The byproducts (CO, CO₂, and HCl) are also gaseous.[6]

For the synthesis of this compound, thionyl chloride is a robust and economical choice.

Caption: Conversion of carboxylic acid to acyl chloride.

Experimental Protocol: Synthesis of the Acyl Chloride

Materials:

-

2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF), 1 drop (optional, as catalyst)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add the 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid.

-

Add anhydrous toluene to suspend the acid.

-

Carefully add thionyl chloride (in excess, typically 2-3 equivalents) to the suspension. A drop of DMF can be added to catalyze the reaction.

-

Heat the reaction mixture to reflux for 2-3 hours. The solid carboxylic acid should dissolve as it is converted to the acyl chloride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use an efficient vacuum and possibly a co-evaporation step with anhydrous toluene to ensure all volatile reagents are removed.

-

The resulting this compound is typically used in the next step without further purification due to its high reactivity and moisture sensitivity.

Reactivity of this compound with Nucleophiles

The carbonyl carbon of an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[10] This makes this compound an excellent substrate for nucleophilic acyl substitution reactions.

Electronic Effects of the Quinoline Scaffold

The quinoline ring system is electron-deficient, which further enhances the electrophilicity of the carbonyl carbon at the 4-position. The nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect. The 2-(2-methoxyphenyl) and 6-methyl substituents are electron-donating, but their influence on the reactivity of the 4-carbonyl group is less pronounced than the overall electron-withdrawing nature of the quinoline core.

General Mechanism of Nucleophilic Acyl Substitution

The reaction with a nucleophile (Nu-H) proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form the final product.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Specific Nucleophiles

4.3.1. Reaction with Amines (Amidation)

The reaction with primary or secondary amines readily affords the corresponding amides. A base, such as triethylamine (TEA) or pyridine, is often added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

4.3.2. Reaction with Alcohols (Esterification)

Alcohols react with the acyl chloride to form esters. These reactions are typically slower than amidation and may require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP).

4.3.3. Reaction with Thiols (Thioesterification)

Thiols, being more nucleophilic than their corresponding alcohols, react readily with the acyl chloride to produce thioesters. Similar to amidation, a base is used to scavenge the HCl byproduct.

Experimental Protocols for Nucleophilic Substitution Reactions

The following are generalized, yet robust, protocols for the reaction of this compound with various nucleophiles.

Protocol 1: Synthesis of an Amide Derivative

Materials:

-

This compound (in situ)

-

Primary or secondary amine (e.g., benzylamine)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the crude this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of an Ester Derivative

Materials:

-

This compound (in situ)

-

Alcohol (e.g., ethanol)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the crude this compound in anhydrous DCM under an inert atmosphere.

-

Add pyridine (1.5 equivalents) followed by the alcohol (1.2 equivalents).

-

Stir the reaction mixture at room temperature overnight or heat to reflux if the reaction is sluggish. Monitor by TLC.

-

Workup the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of a Thioester Derivative

Materials:

-

This compound (in situ)

-

Thiol (e.g., thiophenol)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Follow the procedure outlined in Protocol 1, substituting the amine with the corresponding thiol.

Data Summary

The following table summarizes the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile | Product Class | Expected Product Structure |

| Benzylamine | Amide | N-benzyl-2-(2-methoxyphenyl)-6-methylquinoline-4-carboxamide |

| Ethanol | Ester | Ethyl 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylate |

| Thiophenol | Thioester | S-phenyl 2-(2-methoxyphenyl)-6-methylquinoline-4-carbothioate |

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide array of quinoline-4-carboxamide, -carboxylate, and -carbothioate derivatives. This guide has provided a comprehensive overview of its synthesis, starting from readily available precursors, and a detailed analysis of its reactivity profile with common nucleophiles. The experimental protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore the vast chemical space accessible from this versatile building block.

References

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?

- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.

- Preparation and Properties of Quinoline. (n.d.).

- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- ResearchGate. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

- JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides.

- Acid to Acid Chloride - Common Conditions. (n.d.).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Carboxylic Acids to Acid Chlorides [jove.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. As a senior application scientist, the following sections are designed to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations for characterizing this molecule.

Introduction: The Significance of a Versatile Quinoline Scaffold

This compound is a tailored building block for the synthesis of novel quinoline-4-carboxamides. The quinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactive acyl chloride at the 4-position allows for facile derivatization, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. The 2-(2-methoxyphenyl) and 6-methyl substituents provide specific steric and electronic properties that can be fine-tuned to optimize biological targets.

The molecular formula for this compound is C₁₈H₁₄ClNO₂, with a molecular weight of approximately 311.76 g/mol [1][2][3][4]. A thorough spectroscopic characterization is paramount to confirm its identity and purity before its use in further synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecule's structure.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline and methoxyphenyl rings, as well as the methyl and methoxy protons. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are detailed below. The rationale for these predictions is based on the inductive and mesomeric effects of the substituents on the aromatic rings. For instance, the electron-donating methoxy group will shield the protons on its ring, shifting them to a lower chemical shift (upfield), while the electron-withdrawing carbonyl chloride group will deshield adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Quinoline-H3 | 8.2 - 8.4 | Singlet (s) | 1H |

| Quinoline-H5 | 7.9 - 8.1 | Doublet (d) | 1H |

| Quinoline-H7 | 7.6 - 7.8 | Doublet of doublets (dd) | 1H |

| Quinoline-H8 | 7.4 - 7.6 | Doublet (d) | 1H |

| Methoxyphenyl-H' | 7.3 - 7.5 | Multiplet (m) | 4H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to the molecule's asymmetry, 18 distinct carbon signals are expected. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The carbonyl carbon of the acyl chloride is expected to be significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl Chloride) | 165 - 170 |

| Quaternary Carbons (Cq) | 120 - 160 |

| Aromatic CH Carbons | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹). For this compound, the key diagnostic peaks are expected to arise from the carbonyl group, the carbon-oxygen bonds of the ether, and the various bonds within the aromatic rings.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Carbonyl Chloride) | 1750 - 1790 | Stretching |

| C-O (Aryl Ether) | 1230 - 1270 (asymmetric) and 1020-1060 (symmetric) | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's structure through its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the C₁₈H₁₄³⁵ClNO₂ isotopologue, and a smaller M+2 peak due to the presence of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

-

Loss of Cl: A significant fragment at [M-35]⁺ corresponding to the loss of a chlorine radical.

-

Loss of COCl: A fragment at [M-63]⁺ resulting from the loss of the entire carbonyl chloride group.

-

Further fragmentation of the quinoline and methoxyphenyl rings.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring the spectroscopic data discussed above. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often the simplest. Place a small amount of the solid on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to confirm the structure of this compound.

Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

References

-

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available at: [Link]

-

methyl-1Hbenzo[d]imidazol-2- yl)quinoline - ResearchGate. (2022-08-02). Available at: [Link]

-

2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-47-6. Available at: [Link]

-

This compound | 1160253-73-5. Available at: [Link]

Sources

Biological potential of 2-(2-Methoxyphenyl)-6-methylquinoline derivatives

An In-depth Technical Guide to the Biological Potential of 2-(2-Methoxyphenyl)-6-methylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of a specific, promising class of these compounds: 2-(2-Methoxyphenyl)-6-methylquinoline derivatives. We will delve into their synthetic pathways, elucidate their significant anticancer, antimicrobial, and anti-inflammatory potential, and dissect the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of structure-activity relationships to guide future research and development in this area.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle containing a nitrogen atom, is a recurring motif in a vast array of pharmacologically active molecules.[3] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal framework for designing targeted therapeutic agents. From the pioneering antimalarial drug quinine to modern kinase inhibitors used in oncology, the quinoline nucleus has consistently proven its value in addressing diverse medical challenges.[1][3][4] The specific substitution pattern of 2-(2-Methoxyphenyl)-6-methylquinoline offers a unique combination of steric and electronic properties that are increasingly being explored for novel therapeutic applications.

Synthesis and Characterization